molecular formula C23H44O5 B13823275 2-Methoxyethyl 12-(acetoxy)octadecanoate CAS No. 70703-47-8

2-Methoxyethyl 12-(acetoxy)octadecanoate

Cat. No.: B13823275
CAS No.: 70703-47-8
M. Wt: 400.6 g/mol
InChI Key: QVEPPTMINGAUIA-UHFFFAOYSA-N
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Description

2-Methoxyethyl 12-(acetoxy)octadecanoate is a chemical compound with the molecular formula C23H44O5 and a molecular weight of 400.59 g/mol It is an ester derivative of octadecanoic acid, specifically modified with methoxyethyl and acetoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 12-(acetoxy)octadecanoate typically involves the esterification of 12-hydroxy octadecanoic acid with 2-methoxyethanol in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or p-toluenesulfonic acid

    Solvent: Toluene or dichloromethane

    Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 12-(acetoxy)octadecanoate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester bond to yield 12-hydroxy octadecanoic acid and 2-methoxyethanol.

    Oxidation: Oxidizing agents can convert the acetoxy group to a carboxyl group.

    Reduction: Reducing agents can convert the ester to an alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Hydrolysis: 12-Hydroxy octadecanoic acid and 2-methoxyethanol.

    Oxidation: 12-Carboxy octadecanoic acid.

    Reduction: 12-Hydroxy octadecanoic acid.

Scientific Research Applications

2-Methoxyethyl 12-(acetoxy)octadecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in lipid metabolism and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in vivo.

    Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and surfactants.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 12-(acetoxy)octadecanoate involves its hydrolysis to release 12-hydroxy octadecanoic acid and 2-methoxyethanol. The 12-hydroxy octadecanoic acid can then participate in various biochemical pathways, including lipid metabolism and signaling. The methoxyethyl group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl acetate: Similar in structure but lacks the long alkyl chain.

    12-Hydroxy octadecanoic acid: The parent compound without the ester modification.

    Octadecanoic acid: A simpler fatty acid without the hydroxyl or ester groups.

Uniqueness

2-Methoxyethyl 12-(acetoxy)octadecanoate is unique due to its combination of a long alkyl chain with both methoxyethyl and acetoxy functional groups. This structure provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

70703-47-8

Molecular Formula

C23H44O5

Molecular Weight

400.6 g/mol

IUPAC Name

2-methoxyethyl 12-acetyloxyoctadecanoate

InChI

InChI=1S/C23H44O5/c1-4-5-6-13-16-22(28-21(2)24)17-14-11-9-7-8-10-12-15-18-23(25)27-20-19-26-3/h22H,4-20H2,1-3H3

InChI Key

QVEPPTMINGAUIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCCOC)OC(=O)C

Origin of Product

United States

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